molecular formula C22H27ClN4OS3 B12430322 Anti-TSWV agent 1

Anti-TSWV agent 1

Cat. No.: B12430322
M. Wt: 495.1 g/mol
InChI Key: JAWWWZXEXPKZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-TSWV agent 1 is a compound known for its potent inactivation activity against the tomato spotted wilt virus (TSWV). This virus is a significant pathogen affecting a wide range of plants, leading to substantial agricultural losses. This compound has shown promising results in controlling TSWV, making it a valuable tool in plant virology and agricultural biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-TSWV agent 1 involves the creation of dithioacetal derivatives containing a 4(3H)-quinazolinone pyrimidine ring. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for agricultural applications .

Chemical Reactions Analysis

Types of Reactions: Anti-TSWV agent 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Anti-TSWV agent 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anti-TSWV agent 1 involves its interaction with the nucleocapsid protein (N) of TSWV. The compound binds to the N protein, inhibiting its ability to interact with viral RNA. This disruption prevents the virus from replicating and spreading within the host plant. Molecular docking studies have shown that this compound effectively blocks the binding sites on the N protein, leading to the inactivation of the virus .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high efficacy and specific mechanism of action against TSWV. Its ability to bind and inhibit the N protein of TSWV makes it a unique and potent antiviral agent in the field of plant virology .

Properties

Molecular Formula

C22H27ClN4OS3

Molecular Weight

495.1 g/mol

IUPAC Name

3-[[5-[bis(butylsulfanyl)methyl]pyrimidin-2-yl]sulfanylmethyl]-6-chloroquinazolin-4-one

InChI

InChI=1S/C22H27ClN4OS3/c1-3-5-9-29-21(30-10-6-4-2)16-12-24-22(25-13-16)31-15-27-14-26-19-8-7-17(23)11-18(19)20(27)28/h7-8,11-14,21H,3-6,9-10,15H2,1-2H3

InChI Key

JAWWWZXEXPKZPI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C1=CN=C(N=C1)SCN2C=NC3=C(C2=O)C=C(C=C3)Cl)SCCCC

Origin of Product

United States

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